2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide
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Overview
Description
2-{4-Chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and difluoromethoxy groups, and an acetamide moiety attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the pyrazole derivative with cyclohexylacetamide under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors for certain steps to improve reaction efficiency and reduce waste. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{4-Chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the chloro and difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
2-{4-Chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-{4-Chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-{4-Chloro-3,5-bis(trifluoromethoxy)phenyl}-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide
- **2-{4-Bromo-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide
- **2-{4-Chloro-3,5-bis[3-(methoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide
Uniqueness
The uniqueness of 2-{4-Chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N~1~-cyclohexylacetamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of difluoromethoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H24ClF4N3O3 |
---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]pyrazol-1-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C25H24ClF4N3O3/c26-21-22(15-6-4-10-18(12-15)35-24(27)28)32-33(14-20(34)31-17-8-2-1-3-9-17)23(21)16-7-5-11-19(13-16)36-25(29)30/h4-7,10-13,17,24-25H,1-3,8-9,14H2,(H,31,34) |
InChI Key |
PZZAISYJUUVVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=C(C(=N2)C3=CC(=CC=C3)OC(F)F)Cl)C4=CC(=CC=C4)OC(F)F |
Origin of Product |
United States |
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